Methyl 3-amino-4,5-dihydroxybenzoate hydrochloride
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Overview
Description
Methyl 3-amino-4,5-dihydroxybenzoate hydrochloride is a chemical compound with significant interest in various scientific fields It is a derivative of benzoic acid, characterized by the presence of amino and hydroxyl groups on the benzene ring, along with a methyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-amino-4,5-dihydroxybenzoate hydrochloride typically involves the esterification of 3,4,5-trihydroxybenzoic acid with methanol in the presence of sulfuric acid. This reaction produces 3,4,5-trihydroxybenzoic acid methyl ester, which is then subjected to methylation using dimethyl sulfate to yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions, such as temperature and pH, to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-amino-4,5-dihydroxybenzoate hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The amino group can be reduced to form corresponding amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino and hydroxyl positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and reduced hydroxyl derivatives.
Substitution: Various substituted benzoic acid derivatives depending on the reagents used.
Scientific Research Applications
Methyl 3-amino-4,5-dihydroxybenzoate hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Methyl 3-amino-4,5-dihydroxybenzoate hydrochloride involves its interaction with various molecular targets. The amino and hydroxyl groups can form hydrogen bonds and other interactions with enzymes and receptors, influencing their activity. The compound’s effects are mediated through pathways involving oxidative stress, inflammation, and cellular signaling.
Comparison with Similar Compounds
Similar Compounds
Methyl 3-amino-4-hydroxybenzoate: Similar structure but lacks one hydroxyl group.
Benzoic acid, 3-amino-, methyl ester: Similar but lacks the hydroxyl groups at positions 4 and 5
Uniqueness
Methyl 3-amino-4,5-dihydroxybenzoate hydrochloride is unique due to the presence of both amino and multiple hydroxyl groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications that require specific interactions with biological targets or chemical reactivity.
Properties
Molecular Formula |
C8H10ClNO4 |
---|---|
Molecular Weight |
219.62 g/mol |
IUPAC Name |
methyl 3-amino-4,5-dihydroxybenzoate;hydrochloride |
InChI |
InChI=1S/C8H9NO4.ClH/c1-13-8(12)4-2-5(9)7(11)6(10)3-4;/h2-3,10-11H,9H2,1H3;1H |
InChI Key |
IYKQJKYQHIMHNI-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=C(C(=C1)O)O)N.Cl |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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